tert-Butyl (2-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate
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Overview
Description
tert-Butyl (2-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
The synthesis of tert-Butyl (2-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps :
Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, such as 5,6-dichloro-2-carboxylic acid, under acidic conditions to form the benzimidazole ring.
Introduction of the tert-butyl carbamate group: The benzimidazole intermediate is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to introduce the tert-butyl carbamate group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities .
Chemical Reactions Analysis
tert-Butyl (2-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the benzimidazole ring can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (2-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate has several scientific research applications, including :
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities. It has shown promise in preclinical studies for the treatment of cancer, bacterial infections, and inflammatory diseases.
Biological Studies: Researchers use this compound to study the mechanisms of action of benzimidazole derivatives and their interactions with biological targets.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the role of specific molecular targets in disease processes.
Industrial Applications: It is used in the development of new materials and chemical processes, including the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of tert-Butyl (2-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate involves its interaction with specific molecular targets in cells . The compound can bind to enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells being studied.
Comparison with Similar Compounds
tert-Butyl (2-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate can be compared with other benzimidazole derivatives, such as :
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
Albendazole: An antiparasitic agent used to treat helminth infections.
Thiabendazole: An antifungal and antiparasitic agent.
Compared to these compounds, this compound may exhibit unique biological activities and chemical properties due to the presence of the tert-butyl carbamate group and the specific substitution pattern on the benzimidazole ring. These structural differences can influence its pharmacokinetics, bioavailability, and target specificity.
Properties
Molecular Formula |
C18H18Cl2N4O2 |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
tert-butyl N-[2-[(5,6-dichloro-1H-benzimidazol-2-yl)amino]phenyl]carbamate |
InChI |
InChI=1S/C18H18Cl2N4O2/c1-18(2,3)26-17(25)24-13-7-5-4-6-12(13)21-16-22-14-8-10(19)11(20)9-15(14)23-16/h4-9H,1-3H3,(H,24,25)(H2,21,22,23) |
InChI Key |
IUVHFVZGNRQOQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1NC2=NC3=CC(=C(C=C3N2)Cl)Cl |
Origin of Product |
United States |
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